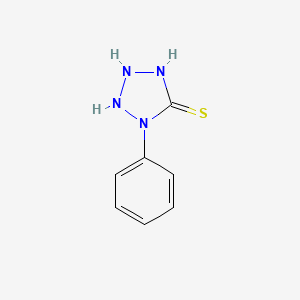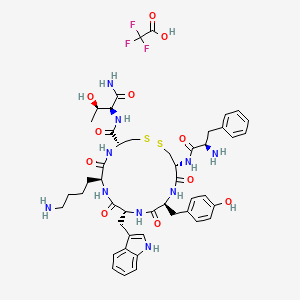
TT-232 (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TT-232 (TFA): CAP-232 (TFA) or TLN-232 (TFA) , is a structural derivative of the peptide hormone somatostatin. This compound has garnered significant attention due to its selective anti-proliferative and anti-inflammatory properties. It exhibits strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models and induces apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TT-232 (TFA) is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a disulfide bridge between cysteine residues, which is a critical step in achieving the desired biological activity. The reaction conditions typically involve the use of peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of TT-232 (TFA) involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions: TT-232 (TFA) undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Peptide coupling reactions to form amide bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: HBTU, DIPEA, and DMF for peptide coupling reactions
Major Products Formed:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide chains with amide bonds
Aplicaciones Científicas De Investigación
TT-232 (TFA) has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in inducing apoptosis in various tumor cell lines .
- Studied for its ability to inhibit tyrosine kinase activity and stimulate tyrosine phosphatase activity .
Medicine:
- Explored as a potential anti-tumor therapeutic agent due to its strong anti-tumor effects .
- Under investigation for its anti-inflammatory and analgesic properties .
Industry:
Mecanismo De Acción
TT-232 (TFA) exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Somatostatin Receptors: TT-232 (TFA) binds to somatostatin receptors, particularly SSTR1 and SSTR4, to mediate its anti-tumor activity.
Tyrosine Kinase Inhibition: Inhibits tyrosine kinase activity, leading to reduced cell proliferation.
Tyrosine Phosphatase Stimulation: Stimulates tyrosine phosphatase activity, promoting apoptosis in tumor cells.
Pyruvate Kinase Modulation: Modulates the activity of pyruvate kinase, a key enzyme in glycolysis, to exert its anti-tumor effects.
Comparación Con Compuestos Similares
TT-232 (TFA) is unique compared to other somatostatin analogs due to its selective anti-proliferative and anti-inflammatory properties. Similar compounds include:
Octreotide: A long-acting somatostatin analog used to treat acromegaly and certain types of tumors.
Pasireotide: Another somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Lanreotide: A somatostatin analog used to treat acromegaly and neuroendocrine tumors.
TT-232 (TFA) stands out due to its strong anti-tumor activity and ability to induce apoptosis selectively in tumor cells .
Propiedades
Fórmula molecular |
C47H59F3N10O11S2 |
|---|---|
Peso molecular |
1061.2 g/mol |
Nombre IUPAC |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;/m1./s1 |
Clave InChI |
DONBUNHQHAMXKX-YWCUHKGISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
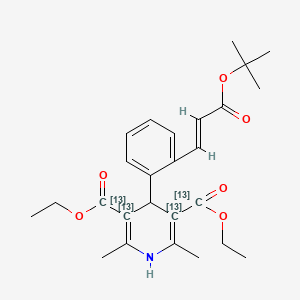
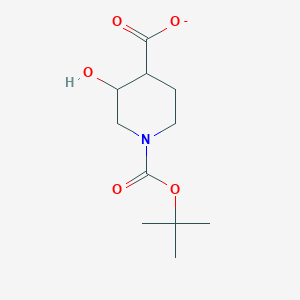
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
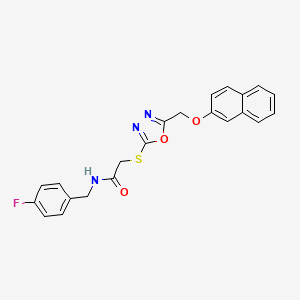


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
